molecular formula C20H23BN2O6S B15142845 [(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid

[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid

Cat. No.: B15142845
M. Wt: 430.3 g/mol
InChI Key: YKQVDWHJURNVON-QUZMYUOTSA-N
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Description

[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid is a complex organic compound that features a benzofuran moiety, a boronic acid group, and a sulfonimidoyl functional group

Preparation Methods

The synthesis of [(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid typically involves multiple steps. The benzofuran moiety can be synthesized through various methods, including the cyclization of 2-hydroxyphenylacetic acid derivatives. The boronic acid group is often introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The sulfonimidoyl group can be introduced through the reaction of sulfonyl chlorides with amines under basic conditions.

Chemical Reactions Analysis

[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include various substituted benzofuran derivatives and boronic acid esters.

Scientific Research Applications

[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of [(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition. The benzofuran moiety can interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid can be compared with other boronic acid derivatives and benzofuran-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its combination of these functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C20H23BN2O6S

Molecular Weight

430.3 g/mol

IUPAC Name

[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid

InChI

InChI=1S/C20H23BN2O6S/c1-22-30(2,27)18-10-6-3-7-14(18)12-29-20(24)23-19(21(25)26)11-15-13-28-17-9-5-4-8-16(15)17/h3-10,13,19,25-26H,11-12H2,1-2H3,(H,23,24)/t19-,30?/m0/s1

InChI Key

YKQVDWHJURNVON-QUZMYUOTSA-N

Isomeric SMILES

B([C@H](CC1=COC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3S(=NC)(=O)C)(O)O

Canonical SMILES

B(C(CC1=COC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3S(=NC)(=O)C)(O)O

Origin of Product

United States

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